molecular formula C12H14O2 B1323734 3-(3-Methyl-3-butenyl)benzoic acid CAS No. 732249-43-3

3-(3-Methyl-3-butenyl)benzoic acid

Cat. No. B1323734
M. Wt: 190.24 g/mol
InChI Key: JSGQZLAIFKEWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-(3-Methyl-3-butenyl)benzoic acid comprises a benzene ring (benzoic acid moiety) and an alkenyl side chain. The alkenyl group consists of a double bond and a methyl group. The compound’s 2D and 3D structures can be visualized using tools such as the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting range is approximately 110°C to 113°C .

Scientific Research Applications

Antimicrobial and Molluscicidal Activities

3-(3-Methyl-3-butenyl)benzoic acid has been identified in various studies for its antimicrobial and molluscicidal properties. Compounds structurally related to 3-(3-Methyl-3-butenyl)benzoic acid have been isolated from Piper aduncum leaves, showing significant antibacterial activities and molluscicidal effects (Orjala et al., 1993).

Antiparasitic Activity

Derivatives of 3-(3-Methyl-3-butenyl)benzoic acid have been reported to possess antiparasitic activity. A study on Piper species revealed that certain compounds, structurally related to 3-(3-Methyl-3-butenyl)benzoic acid, exhibited leishmanicidal and trypanocidal activities (Flores et al., 2008).

Effect on Bacterial Cells

Research on Staphylococcus aureus demonstrated that benzoic acid derivatives, including 3-(3-methsl-2-butenyl)-4-hydroxybenzoic acid, can influence the population of penicillinase-producing cells, indicating a potential role in bacterial resistance mechanisms (Dulaney, 1970).

C-H Activation in Carboxylic Acids

The compound has been used to study C-H activation in carboxylic acids. Research on Pd-catalyzed methylation and arylation of carboxylic acids, including 3-(3-Methyl-3-butenyl)benzoic acid, has been conducted to understand these chemical processes (Giri et al., 2007).

Biosynthesis in Plant Cell Cultures

The compound has been implicated in the biosynthesis of benzoic acids in cell cultures of certain plants. A study on Hypericum androsaemum and Centaurium erythraea highlighted the role of similar benzoic acid derivatives in xanthone biosynthesis (El-Mawla et al., 2001).

Oxidative Cross-Coupling Reactions

3-(3-Methyl-3-butenyl)benzoic acid and its derivatives have been studied for their role in oxidative cross-coupling reactions, which are significant in organic synthesis (Miura et al., 1998).

Cytotoxicity and Antileishmanial Potential

Piper hispidum, containing derivatives of 3-(3-Methyl-3-butenyl)benzoic acid, was studied for cytotoxicity and antileishmanial potential. This highlights the potential medicinal applications of these compounds (Friedrich et al., 2005).

properties

IUPAC Name

3-(3-methylbut-3-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8H,1,6-7H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGQZLAIFKEWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641266
Record name 3-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-3-butenyl)benzoic acid

CAS RN

732249-43-3
Record name 3-(3-Methylbut-3-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.